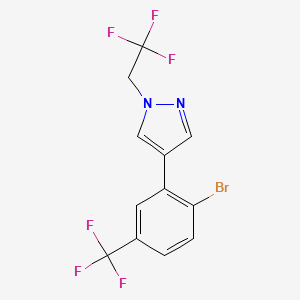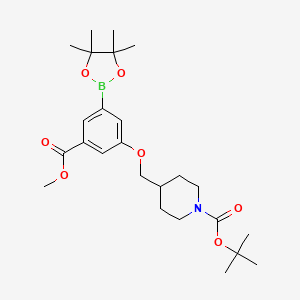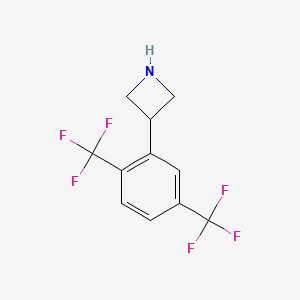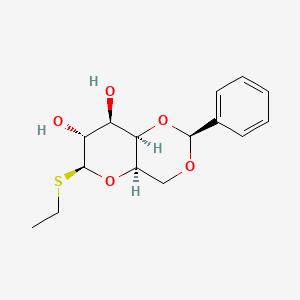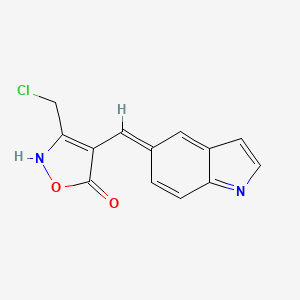
4-((1H-Indol-5-yl)methylene)-3-(chloromethyl)isoxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4E)-3-(CHLOROMETHYL)-4-(1H-INDOL-5-YLMETHYLENE)-ISOXAZOL-5(4H)-ONE is a synthetic organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-3-(CHLOROMETHYL)-4-(1H-INDOL-5-YLMETHYLENE)-ISOXAZOL-5(4H)-ONE typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene.
Introduction of the Chloromethyl Group: Chloromethylation can be performed using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid such as zinc chloride (ZnCl2).
Attachment of the Indole Moiety: The indole group can be introduced via a condensation reaction with an appropriate indole derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other oxygenated derivatives.
Reduction: Reduction reactions may lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could produce a variety of substituted isoxazole derivatives.
科学的研究の応用
Chemistry
In chemistry, (4E)-3-(CHLOROMETHYL)-4-(1H-INDOL-5-YLMETHYLENE)-ISOXAZOL-5(4H)-ONE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Studies could focus on its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, (4E)-3-(CHLOROMETHYL)-4-(1H-INDOL-5-YLMETHYLENE)-ISOXAZOL-5(4H)-ONE could be explored as a lead compound for the development of new drugs. Its structure may offer opportunities for the design of molecules with specific therapeutic effects.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It could also serve as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of (4E)-3-(CHLOROMETHYL)-4-(1H-INDOL-5-YLMETHYLENE)-ISOXAZOL-5(4H)-ONE would depend on its specific applications and targets. In a biological context, it might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
(4E)-3-(CHLOROMETHYL)-4-(1H-INDOL-5-YLMETHYLENE)-ISOXAZOL-5(4H)-ONE: shares structural similarities with other isoxazole derivatives, such as isoxazole-5-carboxylic acid and isoxazole-4-carboxamide.
Indole derivatives: Compounds like indole-3-carbinol and indole-3-acetic acid also share the indole moiety.
Uniqueness
The uniqueness of (4E)-3-(CHLOROMETHYL)-4-(1H-INDOL-5-YLMETHYLENE)-ISOXAZOL-5(4H)-ONE lies in its combination of the isoxazole ring and the indole moiety, which may confer distinct chemical and biological properties. This combination allows for unique interactions and reactivity patterns that can be leveraged in various applications.
特性
分子式 |
C13H9ClN2O2 |
|---|---|
分子量 |
260.67 g/mol |
IUPAC名 |
3-(chloromethyl)-4-[(E)-indol-5-ylidenemethyl]-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C13H9ClN2O2/c14-7-12-10(13(17)18-16-12)6-8-1-2-11-9(5-8)3-4-15-11/h1-6,16H,7H2/b8-6+ |
InChIキー |
YFGKAIUCSJLQTF-SOFGYWHQSA-N |
異性体SMILES |
C\1=CC2=NC=CC2=C/C1=C/C3=C(NOC3=O)CCl |
正規SMILES |
C1=CC2=NC=CC2=CC1=CC3=C(NOC3=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[2,2-difluoro-12-[(E)-2-phenylethenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoic acid](/img/structure/B13715009.png)

![6-(Benzyloxy)-1-cyclobutyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13715015.png)
![N-Cyclopropyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13715023.png)



